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Compound of Interest

Compound Name: Rhodanine

Cat. No.: B049660 Get Quote

In the landscape of medicinal chemistry, the rhodanine and thiazolidinedione scaffolds stand

as privileged five-membered heterocyclic structures, each boasting a rich history of biological

activity. Their structural similarities have often led to their parallel investigation in the quest for

novel therapeutics. This guide provides a comprehensive comparative analysis of these two

scaffolds, delving into their physicochemical properties, diverse biological activities, and

pharmacokinetic profiles, supported by experimental data and detailed protocols to aid

researchers in their drug design endeavors.

At a Glance: Physicochemical and ADMET Profiles
A molecule's journey to becoming a drug is heavily dictated by its physicochemical properties

and its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. Both

rhodanine and thiazolidinedione scaffolds offer a versatile platform for chemical modification,

allowing for the fine-tuning of these properties. In silico predictions and experimental data

reveal key differences and similarities that influence their drug-likeness.

Table 1: Comparative Physicochemical Properties of Representative Scaffolds
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Property Rhodanine Thiazolidinedione

Molecular Formula C₃H₃NOS₂ C₃H₃NO₂S

Molecular Weight 133.19 g/mol 117.15 g/mol

LogP (octanol-water partition

coefficient)
~0.5 - 1.5 (unsubstituted) ~0.0 - 1.0 (unsubstituted)

Topological Polar Surface Area

(TPSA)
~77.5 Å² ~61.8 Å²

Hydrogen Bond Donors 1 1

Hydrogen Bond Acceptors 2 2

Rotatable Bonds 0 0

Table 2: Comparative In Silico ADMET Predictions for Unsubstituted Scaffolds
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ADMET Property Rhodanine Thiazolidinedione

Absorption

Human Intestinal Absorption

(HIA)
High High

Caco-2 Permeability Moderate to High Moderate to High

Distribution

Blood-Brain Barrier (BBB)

Permeant
No No

P-glycoprotein (P-gp)

Substrate
Yes/No (derivative dependent) Yes/No (derivative dependent)

Metabolism

CYP2D6 Inhibitor Unlikely Unlikely

CYP3A4 Inhibitor Unlikely Unlikely

Excretion

Renal Organic Cation

Transporter
Substrate Substrate

Toxicity

Ames Mutagenicity Non-mutagenic Non-mutagenic

Hepatotoxicity Low risk
Low to moderate risk

(derivative dependent)

Biological Activities: A Comparative Look at
Therapeutic Potential
Both rhodanine and thiazolidinedione derivatives have demonstrated a broad spectrum of

biological activities, targeting a multitude of proteins and pathways implicated in various

diseases. Below is a comparative summary of their activity against key therapeutic targets.
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Table 3: Comparative Biological Activities (IC50/Ki/MIC Values in µM)

Target/Activity
Rhodanine
Derivatives

Thiazolidinedione
Derivatives

Reference
Compound

Anticancer

EGFR Kinase 0.09 - 9.1[1] 0.09 - 0.42[2] Erlotinib (0.09 µM)[2]

MCF-7 (Breast

Cancer)
2.30 - 7.67 (µg/mL)[3] 11 - 50[4] Doxorubicin (1.1 µM)

Huh7 (Liver Cancer) 4.67[3] 2 - 16[5] Sorafenib

Antidiabetic

PPARγ (agonist

activity)
Ki = 0.1867[6] EC50 ~0.1 - 1.0

Rosiglitazone (Ki

~0.04)

PTP1B IC50 ~1.3 - 5.0[7] IC50 ~55 - 400[8]

α-Amylase Inhibition - IC50 ~1.80 - 18.19[9] Acarbose

Antimicrobial

S. aureus (MIC) Promising activity[10] Good activity Vancomycin

C. albicans (MIC) Good activity 1 - 4 (µg/mL)[9] Fluconazole

Key Signaling Pathways
The therapeutic effects of rhodanine and thiazolidinedione derivatives are often mediated

through their interaction with critical signaling pathways. Here, we visualize their impact on the

Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and Epidermal Growth Factor

Receptor (EGFR) pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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